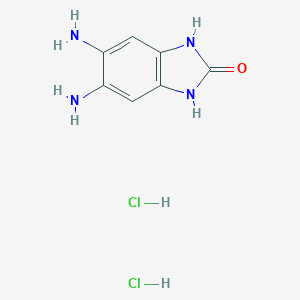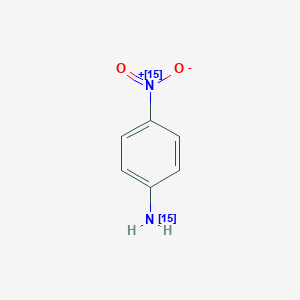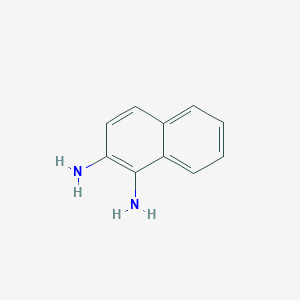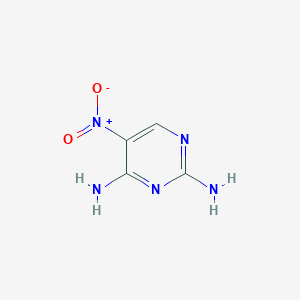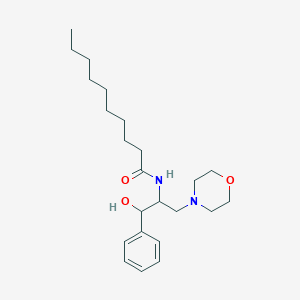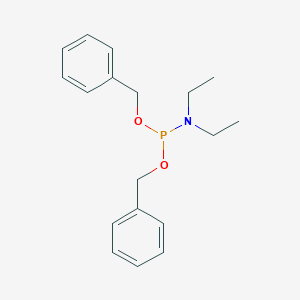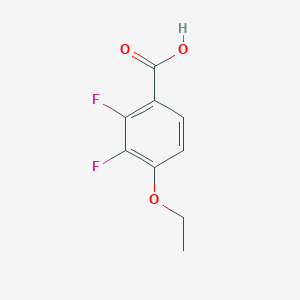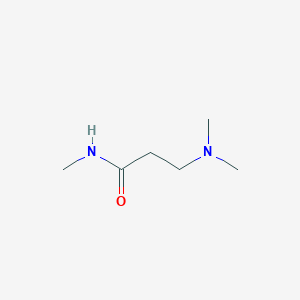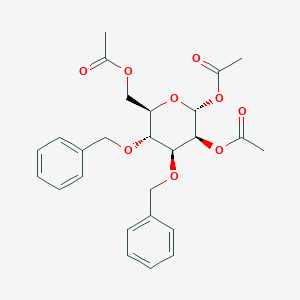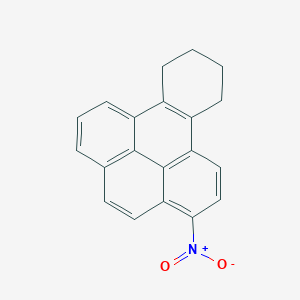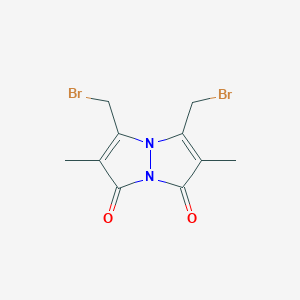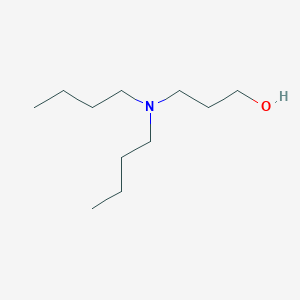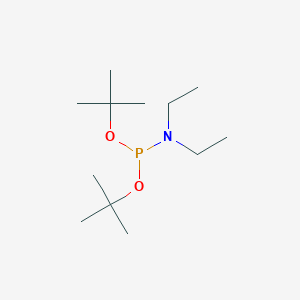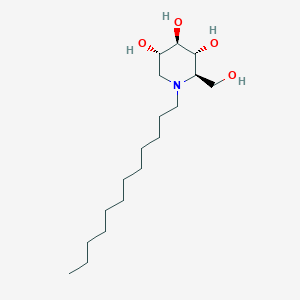
N-dodecyldeoxynojirimycin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DDN and related compounds involves complex organic synthesis techniques. Although there is no direct research on the synthesis of N-dodecyldeoxynojirimycin specifically, studies on the total synthesis of related glycopeptide antibiotics provide insights into the methodologies that could be applied to synthesize compounds like DDN. These syntheses are significant for the development of antibiotics to combat resistant bacterial strains, highlighting the importance of advanced organic synthesis techniques in medical research (Okano, Isley, & Boger, 2017).
Molecular Structure Analysis
Understanding the molecular structure of DDN is crucial for comprehending its chemical behavior and interactions. While specific studies on DDN's molecular structure analysis are scarce, general approaches to analyzing the structure of complex molecules involve advanced spectroscopic techniques. These methodologies can elucidate the arrangement of atoms within a molecule and are vital for the development of new drugs and materials.
Chemical Reactions and Properties
The chemical reactions and properties of DDN are influenced by its unique molecular structure. Studies on related compounds, such as antimicrobial peptides and their mechanisms, offer insights into how DDN might interact with biological systems. For example, research on bacteriocins outlines how these compounds inhibit the growth of bacteria, which could be relevant to understanding DDN's potential bioactivities (Zou et al., 2018).
Physical Properties Analysis
The physical properties of DDN, such as solubility, melting point, and stability, are essential for its application in various fields. Although specific data on DDN is not readily available, the physical properties of similar compounds can provide a comparative basis. Research into the physical and stability characteristics of analogous compounds can inform the handling, storage, and application of DDN in scientific and industrial contexts.
Chemical Properties Analysis
DDN's chemical properties, including reactivity, acidity/basicity, and functional group behavior, are fundamental to its potential applications. While direct research on DDN's chemical properties is limited, studies on the synthesis and application of similar molecules can shed light on its behavior. For instance, the development and bioactivity of glycopeptide antibiotics demonstrate the impact of chemical modifications on biological activity and drug efficacy (Okano, Isley, & Boger, 2017).
Wissenschaftliche Forschungsanwendungen
Glycosphingolipid Depletion
N-Butyldeoxynojirimycin has been found to effectively reduce glycosphingolipid levels in adult mice. This suggests its potential for understanding glycosphingolipid functions and possibly treating human glycosphingolipidoses (Platt et al., 1997).
Affinity Purification Aid
N-alkyl-deoxynojirimycin-sepharose has shown improvements in stability, capacity, and specificity during the affinity purification of human acid beta-glucosidase from normal and Gaucher disease splenic sources (Osiecki-Newman et al., 1986).
Antiviral Properties
Studies have shown that N-Butyldeoxynojirimycin (NB-DNJ) has antiviral effects against bovine viral diarrhea virus by causing misfolding of E2 envelope proteins, impairing their association into E1-E2 heterodimers (Branza-Nichita et al., 2001). It also modulates the transferrin receptor, potentially impacting HIV infection by reducing its expression on cell-surface (Platt et al., 1992).
Potential Treatment for Glycolipid Storage Disorders
As a novel inhibitor of glycolipid biosynthesis, N-butyldeoxynojirimycin offers a potential therapeutic approach for managing disorders like Gaucher's disease (Platt et al., 1994).
Hepatitis B Virus Production Reduction
N-nonyl-DGJ has been shown to effectively reduce hepatitis B virus production in tissue cultures, indicating its antiviral activity and potential in treatment strategies (Mehta et al., 2002).
Dengue Virus Infection
N-alkylated deoxynojirimycin derivatives show promising nanomolar antiviral activity against dengue virus infection, with better bioavailability and low cytotoxicity, suggesting a potential pathway for treatment (Yu et al., 2012).
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXAKMAAZJJHCB-XMTFNYHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431312 | |
| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-dodecyldeoxynojirimycin | |
CAS RN |
79206-22-7 | |
| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



